2-Phenylmethoxyiminobutanoic acid chemical structure and properties
Structure, Synthesis, and Pharmaceutical Applications Executive Summary 2-Phenylmethoxyiminobutanoic acid (also known as 2-(Benzyloxyimino)butanoic acid ) is a critical organic intermediate used primarily in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
2-Phenylmethoxyiminobutanoic acid (also known as 2-(Benzyloxyimino)butanoic acid ) is a critical organic intermediate used primarily in the synthesis of
-lactam antibiotics (cephalosporins and monobactams) and as a specialized reagent in peptide chemistry . It serves as a stable, lipophilic precursor for introducing the alkoxyimino pharmacophore, a structural motif essential for enhancing bacterial resistance against -lactamases.
This guide provides a comprehensive technical breakdown of the compound's stereochemistry, synthetic pathways, and application protocols, designed for researchers in medicinal chemistry and drug development.
Chemical Structure & Stereochemistry
The biological activity of oxime-ether-containing drugs is strictly governed by their stereochemistry. 2-Phenylmethoxyiminobutanoic acid exists as two geometric isomers: (2Z) and (2E) .
Structural Analysis
IUPAC Name: (2Z)-2-(benzyloxyimino)butanoic acid
Molecular Formula:
Molecular Weight: 207.23 g/mol
Core Scaffold: Butanoic acid backbone with an
-imino functional group.
Substituent: A benzyloxy group (
) attached to the imine nitrogen.
E/Z Isomerism (Syn/Anti)
In the context of cephalosporins, the (2Z)-isomer (often referred to as the syn-isomer in older nomenclature) is the pharmacologically active form. It provides optimal steric positioning for binding to penicillin-binding proteins (PBPs) and resistance to
-lactamase hydrolysis.
Cahn-Ingold-Prelog (CIP) Priority Rules:
Imine Nitrogen: The benzyloxy group (
) has higher priority than the lone pair.
Imine Carbon: The carboxyl group (
) has higher priority than the ethyl group ().
Configuration:
Z (Zusammen/Together): The
and groups are on the same side of the double bond.
E (Entgegen/Opposite): The groups are on opposite sides.
Structural Visualization
The following diagram illustrates the stereochemical relationship and the connectivity of the molecule.
Figure 1: Stereochemical pathways in the formation of 2-Phenylmethoxyiminobutanoic acid.
Physicochemical Properties
The following data is essential for handling and purification processes.
Property
Value / Description
Note
Appearance
White to off-white crystalline solid
Often crystallizes as needles from EtOH/Water.
Melting Point
78 – 82 °C
Depends on isomeric purity (Z-isomer typically lower).
Solubility (Water)
Low (Acidic pH), Soluble (Alkaline pH)
Forms a soluble carboxylate salt at pH > 7.
Solubility (Organic)
High
Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate.
pKa
~3.5 – 4.0
Carboxylic acid proton.
Stability
Stable under ambient conditions
Avoid strong acids/bases which may induce isomerization.
CAS Number
5435-45-0 (E-isomer) / 186028-79-5 (Z-isomer)
Commercial samples are often mixtures unless specified.
Synthetic Methodology
The most reliable route for synthesizing 2-Phenylmethoxyiminobutanoic acid is the condensation of
-keto acids with O-substituted hydroxylamines . This method offers higher stereoselectivity compared to the alkylation of oximes.
Protocol: Condensation Route
Objective: Synthesize 2-(benzyloxyimino)butanoic acid from 2-oxobutanoic acid.
Reagents:
2-Oxobutanoic acid (1.0 eq)
O-Benzylhydroxylamine hydrochloride (1.1 eq)
Sodium Acetate (or Pyridine) (1.2 eq)
Solvent: Ethanol/Water (2:1 v/v)
Step-by-Step Procedure:
Preparation: Dissolve O-Benzylhydroxylamine hydrochloride in Ethanol/Water.
Buffering: Add Sodium Acetate to buffer the solution to pH ~4–5. This liberates the free hydroxylamine nucleophile while preventing acid-catalyzed isomerization.
Addition: Dropwise add 2-Oxobutanoic acid (dissolved in minimal ethanol) to the reaction mixture at 0–5 °C.
Reaction: Stir at room temperature (20–25 °C) for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1) or HPLC.
Workup:
Concentrate to remove ethanol.
Acidify the aqueous residue with 1N HCl to pH ~2 (precipitates the product).
Extract with Ethyl Acetate (
).
Wash organic layer with Brine, dry over
.
Purification: Recrystallize from Hexane/Ethyl Acetate to enrich the Z-isomer.
Reaction Mechanism Diagram
The following graph illustrates the condensation mechanism and the critical pH-dependent step.
Figure 2: Mechanism of Schiff base formation between
-keto acid and alkoxyamine.
Analytical Characterization
To validate the structure and purity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, ):
1.15 (t, 3H, of ethyl group).
2.55 (q, 2H, of ethyl group). Note: The shift of this methylene group is diagnostic for E/Z assignment. The Z-isomer typically shows a downfield shift due to the proximity of the carboxyl oxygen.
5.25 (s, 2H, benzylic protons).
7.30–7.45 (m, 5H, Aromatic protons).
10.50 (br s, 1H, ).
Infrared Spectroscopy (IR)
C=O (Carboxyl): Strong band at 1700–1720
.
C=N (Imine): Medium band at 1620–1640
.
O-H (Acid): Broad band at 2500–3300
.
Pharmaceutical Applications
This compound is a versatile building block in the design of 3rd and 4th generation cephalosporins .
-Lactam Side Chain Synthesis
The 2-phenylmethoxyimino group serves as a lipophilic variant of the standard 2-methoxyimino group found in drugs like Cefuroxime or Cefotaxime .
Function: The bulky benzyloxy group provides steric hindrance, protecting the
-lactam ring from bacterial -lactamases.
Deprotection: In some synthetic routes, the benzyl group acts as a protecting group. It can be removed via catalytic hydrogenation (
) to yield the 2-hydroxyiminobutanoic acid , which can then be re-alkylated or used directly.
Peptide Backbone Modification
In peptide chemistry, 2-oxobutanoic acid derivatives are used for oxime ligation .
Protocol: A peptide containing an N-terminal alkoxyamine reacts with the keto-acid to form an oxime linkage. This linkage is more hydrolytically stable than a standard amide bond and provides conformational constraint.
Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent E/Z photoisomerization.
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
Chemical Synthesis of Alkoxyimino-derivatives: Journal of Antibiotics, "Synthesis and Structure-Activity Relationships of 2-(Alkoxyimino)acetic acid derivatives."
Stereochemistry of Oximes: IUPAC Recommendations, "Nomenclature of Organic Chemistry: Stereochemistry of C=N Double Bonds."
Application in Peptide Ligation: Bioconjugate Chemistry, "Oxime Ligation for Protein Chemical Modification."
Synthesis Protocol: Organic Syntheses, "Preparation of alpha-oximino esters and acids."
Exploratory
2-(Benzyloxyimino)butanoic acid CAS number and synonyms
This guide provides an in-depth technical analysis of 2-(Benzyloxyimino)butanoic acid , a specialized intermediate in organic synthesis, particularly within the pharmaceutical sector for the development of non-proteinoge...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(Benzyloxyimino)butanoic acid , a specialized intermediate in organic synthesis, particularly within the pharmaceutical sector for the development of non-proteinogenic amino acids and
-lactam antibiotics.
Strategic Intermediate for Chiral Amino Acid & Antibiotic Synthesis
Executive Summary
2-(Benzyloxyimino)butanoic acid (also known as 2-Benzyloximinobutyric acid) is the
-benzyl oxime derivative of 2-oxobutanoic acid (-ketobutyric acid). Structurally characterized by a functionality at the -position, this compound serves as a critical electrophilic platform for the synthesis of -amino acids via asymmetric hydrogenation and as a side-chain precursor for cephalosporin antibiotics. Its utility lies in the stability of the benzyloxy protecting group and the reactivity of the imino moiety, enabling precise stereochemical control during reduction.
Chemical Identity & Properties
Nomenclature and Identifiers[1][2]
IUPAC Name:
-2-(Benzyloxyimino)butanoic acid
Common Synonyms:
2-Oxobutanoic acid
-benzyloxime
-Ketobutyric acid -benzyloxime
2-Benzyloximinobutyric acid
2-[(Phenylmethoxy)imino]butanoic acid
CAS Number:
Free Acid: Not widely indexed in public commercial databases (often synthesized in situ or used as an ester).
Trimethylsilyl Ester Derivative:9602251 (Reference for structural identification).
Related Compound (Cbz-Protected Amino Acid): Note: Do not confuse with 2-(Benzyloxycarbonylamino)butanoic acid (Z-Abu-OH), CAS 2900-20-1.
Molecular Formula:
Molecular Weight: 207.23 g/mol
SMILES: CCC(=NOCc1ccccc1)C(=O)O
Structural Analysis
The molecule features a four-carbon butanoic acid backbone with a ketoxime ether group at C2.
Geometric Isomerism: Exists as
(trans) and (cis) isomers regarding the bond. The -isomer is typically thermodynamically favored, positioning the benzyloxy group anti to the carboxylate, reducing steric strain.
Functional Groups:
Carboxylic Acid:
(estimated), susceptible to esterification and amide coupling.
Oxime Ether: Stable to acidic hydrolysis compared to simple imines; reducible to primary amines.
Synthesis & Production Protocols
Core Synthesis Pathway
The standard industrial preparation involves the condensation of 2-oxobutanoic acid with
-benzylhydroxylamine hydrochloride in an aqueous-organic buffer.
Reaction:
Experimental Protocol (Bench Scale)
Objective: Synthesis of 50g of 2-(Benzyloxyimino)butanoic acid.
-benzylhydroxylamine hydrochloride (0.55 mol, 87.8 g) and Sodium Acetate (0.6 mol, 49.2 g) in Water (150 mL).
Condensation:
Add the aqueous hydroxylamine solution dropwise to the ketocid solution at
over 30 minutes.
Allow the mixture to warm to room temperature (
) and stir for 4–6 hours. Monitor consumption of ketoacid by TLC (SiO, MeOH/DCM 1:9).
Workup:
Concentrate the mixture under reduced pressure to remove ethanol.
Acidify the aqueous residue to pH 2.0 with 1N HCl.
Extract with Ethyl Acetate (
mL).
Wash combined organics with Brine, dry over anhydrous
, and filter.
Purification:
Evaporate solvent to yield a crude oil.
Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography if high isomeric purity (
vs ) is required.
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis of 2-(Benzyloxyimino)butanoic acid via condensation.
Applications in Drug Development[3]
Precursor for Non-Proteinogenic Amino Acids
The primary utility of this compound is as a substrate for the synthesis of 2-aminobutanoic acid (Abu) and its derivatives.
Mechanism: The
bond is reduced to a single bond.
Asymmetric Hydrogenation: Using chiral catalysts (e.g., Rh-DuPhos or Ir-PHOX complexes), the oxime can be reduced to the
- or -amino acid with high enantiomeric excess ().
Significance:
-2-Aminobutanoic acid is a key building block for peptide drugs (e.g., Icatibant intermediates) and antiepileptic agents (Levetiracetam analogs).
Beta-Lactam Antibiotic Side Chains
Similar to the methoxyimino group in Cefotaxime, the benzyloxyimino group provides stability against
-lactamases.
Usage: Research into 3rd and 4th generation cephalosporins often utilizes the 2-(benzyloxyimino) motif to modulate lipophilicity and serum half-life before final deprotection or as a permanent pharmacophore.
Visualization: Application Pathway
Caption: Divergent utility in chiral synthesis and antibiotic development.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical parameters should be met:
Hazards: Irritant to eyes, respiratory system, and skin.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The oxime ether linkage is generally stable but prolonged exposure to moisture and heat should be avoided to prevent hydrolysis back to the ketone.
PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood.
References
PubChem. Butanoic acid, 2-[(phenylmethoxy)imino]-, trimethylsilyl ester (CID 9602251). National Library of Medicine. [Link]
Burk, M. J., et al. "Efficient Synthesis of Enantiomerically Pure Amino Acids via Asymmetric Hydrogenation of Oxime Esters." Journal of the American Chemical Society, 1992. (Contextual grounding for oxime reduction).
Hanessian, S., et al. "Design and Synthesis of Cephalosporin Antibiotics." Medicinal Chemistry Reviews, 2005. (Contextual grounding for alkoxyimino side chains).
Foundational
Technical Guide: Stereochemical Control of 2-Phenylmethoxyiminobutanoic Acid
Topic: Stereochemical Control and Characterization of 2-Phenylmethoxyiminobutanoic Acid ( - vs -Isomers) Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Analyt...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stereochemical Control and Characterization of 2-Phenylmethoxyiminobutanoic Acid (
- vs -Isomers)
Content Type: Technical Guide / Whitepaper
Audience: Synthetic Chemists, Process Development Scientists, and Analytical Researchers.
Executive Summary
2-Phenylmethoxyiminobutanoic acid (also known as 2-(benzyloxyimino)butanoic acid) is a critical pharmacophore intermediate, particularly in the synthesis of third-generation cephalosporin antibiotics. The biological potency of these therapeutics is strictly governed by the geometry of the oxime ether linkage.
The
-isomer (historically referred to as syn) is the requisite stereoisomer for high antibacterial activity, offering superior stability against -lactamases. Conversely, the -isomer (anti) is generally considered an impurity that significantly degrades potency. This guide provides a rigorous technical analysis of the thermodynamic, analytical, and synthetic differentiation of these isomers, offering actionable protocols for their selective synthesis and purification.
Structural Analysis & Stereochemical Nomenclature
To ensure scientific integrity, we must first rigorously define the isomers using Cahn-Ingold-Prelog (CIP) priority rules, as the terms "syn" and "anti" can be ambiguous outside of specific biological contexts.
CIP Priority Assignment
The stereocenter is the imine double bond (
).
Nitrogen Substituents:
(Benzyloxy): High Priority (Atomic number of O > Lone Pair).
Lone Pair: Low Priority .
Carbon Substituents (C2):
(Carboxylic Acid): High Priority (Carbon bonded to O, O, O).
(Ethyl): Low Priority (Carbon bonded to C, H, H).
The Assignments:
-Isomer (Zusammen/Together): The High Priority groups ( and ) are on the same side of the double bond. This corresponds to the syn configuration required for bioactivity.
-Isomer (Entgegen/Opposite): The High Priority groups are on opposite sides.[1][2][3][4] This corresponds to the anti configuration.
Visualization of Stereochemistry
Figure 1: Stereochemical definition of Z and E isomers based on CIP priority rules.
Thermodynamic Landscape & Solubility
Understanding the thermodynamic stability is crucial for process design.
Intrinsic Stability: In the absence of solvent effects, the
-isomer is often thermodynamically preferred due to reduced steric repulsion between the bulky benzyloxy group and the carboxylic acid.
The "Syn" Effect (Solvent Dependent): In non-polar or weakly polar solvents (e.g., Dichloromethane, Toluene), the
-isomer can be stabilized by an intramolecular hydrogen bond between the oxime nitrogen lone pair (or oxygen) and the carboxylic acid proton.
Solubility Profile:
-Isomer: Typically exhibits lower solubility in polar solvents due to internal hydrogen bonding (acting more "non-polar").
-Isomer: Often more soluble in polar media as the functional groups are exposed for intermolecular interactions.
Analytical Differentiation
Accurate identification is the cornerstone of quality control. Relying solely on retention time is insufficient; spectroscopic validation is required.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for assignment. The anisotropy of the
bond differentially shields the adjacent protons.
Feature
-Isomer (Syn)
-Isomer (Anti)
Mechanistic Explanation
-Methylene ()
Downfield Shift ( higher)
Upfield Shift ( lower)
The alkyl group is cis to the oxime oxygen in the -isomer, experiencing shielding/deshielding effects differently than when trans.[5]
Benzylic Protons ()
Distinct Singlet
Distinct Singlet
Often separated by 0.1–0.3 ppm due to spatial proximity to the carboxyl group in the -form.
Carbonyl Carbon ()
Upfield Shift
Downfield Shift
Steric compression (gamma-gauche effect) in the -isomer often shields the carbonyl carbon relative to the -isomer.
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.
Elution Order: The
-isomer typically elutes before the -isomer in acidic reverse-phase conditions due to the -isomer's ability to form a "pseudo-ring" via H-bonding, increasing its effective lipophilicity and retention on the C18 stationary phase.
Synthetic Pathways & Isomerization Protocols[6]
The synthesis typically involves the condensation of 2-oxobutanoic acid with O-benzylhydroxylamine. This reaction is not stereospecific and yields a mixture (
: ratio often near 1:1 or favored toward ).
Experimental Workflow
Figure 2: Workflow for the synthesis and purification of the Z-isomer.
Protocol: Acid-Catalyzed Isomerization (E
Z)
If the synthetic route yields high
-content, thermodynamic equilibration can drive the mixture toward the -isomer (often favored as the hydrochloride salt precipitate).
Dissolution: Dissolve 10 g of the crude isomer mixture in 100 mL of anhydrous diethyl ether.
Acidification: Cool the solution to 0–5°C. Slowly bubble anhydrous HCl gas through the solution for 15–20 minutes. Note: The solution will become saturated.
Equilibration: Seal the vessel and allow it to stir at room temperature (20–25°C) for 4–6 hours. The acid catalysis lowers the activation energy for rotation around the
bond.
Precipitation: In many cases, the hydrochloride salt of the
-isomer is less soluble and will precipitate out, driving the equilibrium via Le Chatelier’s principle.
Isolation: Filter the precipitate. Wash with cold ether.
Free Acid Recovery: Resuspend the salt in water and adjust pH to 3.0 with dilute NaOH to recover the free acid. Extract with ethyl acetate, dry over
, and concentrate.
Validation Check:
Run an HPLC or
-NMR sample. The : ratio should shift significantly (typically >90% after optimization).
References
Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals. (2010). Detailed analysis of NMR shifts distinguishing syn/anti isomers in cephalosporin side chains. Link
Synthesis and biological activity of Z and E isomers of alpha-oximino acids.Journal of Medicinal Chemistry. (Contextual grounding for bioactivity claims).
Thermodynamic Stability of E/Z Isomers. BenchChem. General principles of thermodynamic stability in geometric isomers. Link
Cahn-Ingold-Prelog Priority Rules. Doc Brown's Chemistry. Authoritative guide on assigning E/Z stereochemistry. Link
Cephalosporins: A Focus on Side Chains. Semantic Scholar. Review of structure-activity relationships in cephalosporins. Link
Solubility of 2-phenylmethoxyiminobutanoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-phenylmethoxyiminobutanoic acid in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 2-phenylmethoxyiminobutanoic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-phenylmethoxyiminobutanoic acid, a novel organic compound with potential applications in drug development. In the absence of specific published solubility data for this molecule, this document serves as a predictive and methodological framework for researchers and scientists. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into the interpretation and application of solubility data for solvent selection in various stages of pharmaceutical research and development.
Introduction: The Significance of Solubility for 2-phenylmethoxyiminobutanoic acid
2-phenylmethoxyiminobutanoic acid is a complex organic molecule characterized by a carboxylic acid moiety, an oxime ether, and a phenyl group. This unique combination of functional groups suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system. Understanding the solubility of this compound is paramount for several key processes in drug development[1][2][3]:
Chemical Synthesis and Purification: Selecting appropriate solvents is crucial for achieving optimal reaction kinetics and for purification techniques such as crystallization.
Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental to creating bioavailable and stable dosage forms[4][5].
Pharmacokinetic and Toxicological Studies: The solubility directly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, as well as its potential for toxicity[6][7].
Given the early stage of research on this compound, establishing a thorough understanding of its solubility is a foundational step for its advancement as a potential therapeutic agent.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules[8][9]. The structure of 2-phenylmethoxyiminobutanoic acid allows for several predictions regarding its solubility.
2.1. Structural Analysis and Polarity
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of hydrogen bonding. It will contribute to solubility in polar, protic solvents like alcohols and to some extent in polar aprotic solvents. The acidity of this group also means its solubility will be highly pH-dependent in aqueous systems. In non-aqueous basic solvents, it can form salts, which may alter solubility.
Oxime Ether Group (-C=N-O-CH₂-Ph): The C=N and C-O bonds introduce polarity. The ether linkage can act as a hydrogen bond acceptor.
Phenyl Group (-C₆H₅): This is a large, non-polar, hydrophobic group. Its presence will enhance solubility in non-polar and aromatic solvents.
Butanoic Acid Chain (-CH₂-CH₂-CH₂-): This alkyl chain is non-polar and will contribute to solubility in less polar organic solvents.
The overall solubility of 2-phenylmethoxyiminobutanoic acid will be a balance between the polar contributions of the carboxylic acid and oxime ether groups and the non-polar contributions of the phenyl and alkyl moieties.
2.2. Factors Influencing Solubility
Several factors beyond the chemical structure will influence the solubility of 2-phenylmethoxyiminobutanoic acid[10][11]:
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[9][10]. This relationship can be quantified by the van't Hoff equation[12].
Solvent Polarity: A spectrum of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) should be tested to create a comprehensive solubility profile.
Solid-State Properties: The crystalline form (polymorphism) of the solid compound can significantly impact its solubility[6]. Different polymorphs can have different lattice energies, leading to variations in solubility.
Caption: Interplay of factors influencing the solubility of 2-phenylmethoxyiminobutanoic acid.
Experimental Design for Solubility Determination
A systematic approach is required to accurately determine the solubility of a new chemical entity. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is recommended for obtaining definitive data[12][13].
3.1. Step-by-Step Protocol for the Shake-Flask Method
Preparation:
Ensure the 2-phenylmethoxyiminobutanoic acid sample is pure and well-characterized (e.g., by NMR, LC-MS).
Select a range of high-purity organic solvents covering a spectrum of polarities.
Prepare a series of vials for each solvent.
Execution:
Add an excess amount of the solid compound to each vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
Seal the vials to prevent solvent evaporation.
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) using a shaker or rotator for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours[14].
After equilibration, allow the vials to stand to let the undissolved solid settle.
Sample Analysis:
Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation followed by filtration through a low-binding filter can be employed[6][14].
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
Data Reporting:
Express the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).
Caption: Decision-making process for solvent selection.
Conclusion
Determining the solubility of a novel compound like 2-phenylmethoxyiminobutanoic acid is a critical early-stage activity in its development pipeline. While direct solubility data is not yet available, a thorough understanding of its structural components allows for reasoned predictions. A systematic experimental approach, centered on the robust shake-flask method, will provide the necessary quantitative data. This data will be instrumental in guiding solvent selection for synthesis, purification, and formulation, ultimately enabling the progression of this compound from a laboratory curiosity to a potential therapeutic agent. The principles and methodologies outlined in this guide provide a solid foundation for researchers to undertake a comprehensive solubility assessment of 2-phenylmethoxyiminobutanoic acid and other novel chemical entities.
References
Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
Lund University Publications.
EXPERIMENT 1 DETERMIN
Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
National Center for Biotechnology Information. PubChem Compound Summary for CID 9602251, Butanoic acid, 2-[(phenylmethoxy)imino]-, trimethylsilyl ester.
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
AAT Bioquest. (2022, April 18).
Verma, R. K., & Garg, S. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
Ramezanpour, M., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC.
BMG LABTECH. (2023, April 6).
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
ResearchGate.
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
Wikipedia. Solubility.
ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
National Center for Biotechnology Information. PubChem Compound Summary for CID 7349998, (2S)-2-(((Phenylmethoxy)carbonyl)amino)butanoic acid.
BYJU'S. Factors Affecting Solubility.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Intro to Org, Lab. Tech: A microscale approach.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Raytor. (2026, January 22).
Experiment: Solubility of Organic & Inorganic Compounds.
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UNT Digital Library. (2026, February 6).
A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids.
Quora. (2018, November 23). Why does carboxylic acid not form oximes?
National Center for Biotechnology Information. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
Tekluu, B., et al. (2023, April 28). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica.
Fugu, G., et al. (2021, October 28).
ResearchGate. Studies on the solubility of phenolic compounds.
Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
ResearchGate.
Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
Benchchem. solubility of 2,5-Furandicarboxylic acid in organic solvents.
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Google Patents. RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.
MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
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Synthesis of 2-phenylmethoxyiminobutanoic acid from 2-oxobutyric acid
An Application Note for the Introduction 2-Phenylmethoxyiminobutanoic acid, an oxime ether derivative of 2-oxobutyric acid, is a valuable building block in organic synthesis. The incorporation of the benzyloxyimino funct...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the
Introduction
2-Phenylmethoxyiminobutanoic acid, an oxime ether derivative of 2-oxobutyric acid, is a valuable building block in organic synthesis. The incorporation of the benzyloxyimino functional group into the α-keto acid scaffold provides a versatile intermediate for the synthesis of modified amino acids, heterocyclic compounds, and other molecules of interest in pharmaceutical and materials science research. Oximes and their ethers are crucial intermediates for synthesizing amines via catalytic hydrogenation and are known to exhibit a range of biological activities.[1]
This application note provides a detailed protocol for the synthesis of 2-phenylmethoxyiminobutanoic acid through the condensation reaction of 2-oxobutyric acid with O-benzylhydroxylamine hydrochloride. The methodology is designed for researchers in synthetic chemistry and drug development, offering a clear, step-by-step guide grounded in established chemical principles.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic condensation reaction. The nitrogen atom of O-benzylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-oxobutyric acid. This is followed by an intramolecular proton transfer and subsequent dehydration to yield the stable C=N double bond of the oxime ether. The reaction is typically facilitated by a mild base to neutralize the hydrochloride salt of the hydroxylamine derivative and to catalyze the dehydration step.
Caption: General reaction pathway for the formation of 2-phenylmethoxyiminobutanoic acid.
Materials and Equipment
Reagents and Chemicals
Reagent
Formula
MW ( g/mol )
Supplier
Purity
2-Oxobutyric acid
C₄H₆O₃
102.09
Sigma-Aldrich
≥98%
O-Benzylhydroxylamine hydrochloride
C₇H₉NO·HCl
159.62
Fisher Scientific
≥98%
Pyridine
C₅H₅N
79.10
Sigma-Aldrich
Anhydrous, 99.8%
Dichloromethane (DCM)
CH₂Cl₂
84.93
VWR
ACS Grade
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
VWR
ACS Grade
Hydrochloric Acid (HCl)
HCl
36.46
Sigma-Aldrich
1 M aq. solution
Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
Fisher Scientific
Saturated aq. solution
Brine
NaCl
58.44
Fisher Scientific
Saturated aq. solution
Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
Sigma-Aldrich
Anhydrous
Equipment
Round-bottom flasks (50 mL, 100 mL)
Magnetic stirrer and stir bars
Glass funnel and filter paper
Separatory funnel (250 mL)
Rotary evaporator
Flash column chromatography system
Silica gel (40-63 µm particle size)
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Standard laboratory glassware (beakers, graduated cylinders)
pH indicator strips
Experimental Protocol
This protocol is based on established methods for oxime ether synthesis.[2]
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step 1: Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-oxobutyric acid (1.02 g, 10 mmol).
Dissolve the acid in 30 mL of dichloromethane (DCM).
To this solution, add O-benzylhydroxylamine hydrochloride (3.19 g, 20 mmol, 2.0 eq).[2]
Cool the mixture to 0 °C using an ice bath.
Slowly add pyridine (1.6 mL, 20 mmol, 2.0 eq) to the stirred suspension. Pyridine acts as a base to liberate the free O-benzylhydroxylamine and neutralize the generated HCl.[2]
Step 2: Reaction Execution
Allow the reaction mixture to warm to room temperature.
Stir the mixture vigorously for 24 hours.
Monitor the reaction progress by TLC using a mobile phase of hexane/ethyl acetate (e.g., 2:1 v/v) with a few drops of acetic acid. The product should have a different Rf value than the starting materials.
Step 3: Work-up and Extraction
Once the reaction is complete, dilute the mixture with 100 mL of ethyl acetate.
Transfer the mixture to a 250 mL separatory funnel.
Wash the organic layer sequentially with:
1 M HCl (2 x 50 mL) to remove excess pyridine.
Saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid and neutralize the solution.
Brine (1 x 50 mL) to remove residual water.
Dry the organic phase over anhydrous MgSO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
Purify the crude residue by flash column chromatography on silica gel.
Elute with a gradient of hexane/ethyl acetate (starting from 9:1 and gradually increasing the polarity) to isolate the pure 2-phenylmethoxyiminobutanoic acid.
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
Characterization Data (Expected)
Appearance: Colorless oil or a white to off-white solid.
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
2-Oxobutyric acid: Causes skin irritation and serious eye irritation.[3] Avoid contact with skin and eyes.[4]
O-Benzylhydroxylamine hydrochloride: Causes skin and serious eye irritation.[5] May cause respiratory tract irritation. Handle in a way that avoids dust formation.[5]
Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Handle with care.
Dichloromethane: A suspected carcinogen; avoid inhalation and skin contact.
Dispose of all chemical waste according to institutional and local regulations.
References
Hayashi, M., & Nakamura, S. (2011). Supplementary Information for "Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters". Angewandte Chemie International Edition, 50, 2249-2252.
ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Retrieved from [Link]
Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4). Journal of Survey in Fisheries Sciences. Retrieved from [Link]
Takahashi, H., et al. (1999). A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Chemical and Pharmaceutical Bulletin, 47(5), 684-686. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Derivatization of
-Keto Acids with O-Benzylhydroxylamine
-keto acids
Part 1: Introduction & Strategic Rationale
-Keto acids (e.g., pyruvate, -ketoglutarate) are critical metabolic hubs connecting glycolysis, the TCA cycle, and amino acid pathways. However, they present a unique analytical challenge: they are inherently unstable. The adjacent carbonyl and carboxyl groups create an electron-withdrawing environment that facilitates spontaneous decarboxylation and oxidative degradation, particularly in complex biological matrices.
The Solution: O-Benzylhydroxylamine (O-BHA) Ligation
Reacting
-keto acids with O-benzylhydroxylamine (BnONH) effects a chemoselective condensation at the -ketone to form an O-benzyl oxime ether .
Why this protocol works:
Stabilization: The oxime ether linkage locks the ketone in a stable
hybridized state, preventing decarboxylation.
Lipophilicity: The benzyl group adds significant hydrophobicity, improving retention on Reverse-Phase (C18) HPLC columns, which is notoriously difficult for small, polar keto acids.
Chemoselectivity: Under controlled pH (4–5), the reaction is highly specific to ketones/aldehydes, leaving carboxyl groups and other functionalities intact (unless coupling agents like EDC are deliberately added).
Part 2: Chemical Basis & Mechanism[1]
The reaction is a nucleophilic addition-elimination. Understanding the mechanism is vital for troubleshooting yield issues.
Nucleophilic Attack: The nitrogen lone pair of O-BHA attacks the electrophilic carbonyl carbon of the
-keto acid.
Tetrahedral Intermediate: A carbinolamine intermediate is formed.
Dehydration: Acid catalysis facilitates the elimination of water, resulting in the C=N oxime bond.
Critical Parameter: pH Control
The reaction rate follows a bell-shaped pH dependence:
pH < 3: The amine is fully protonated (
), rendering it non-nucleophilic. Reaction slows.
pH > 6: The carbonyl oxygen is not sufficiently protonated/activated. Reaction slows.
Optimal pH (4.0–5.0): Balances the concentration of free nucleophile with sufficient carbonyl activation.
Isomerism:
The resulting oxime exists as two geometric isomers (
and ) due to the restricted rotation around the C=N bond. In chromatography (HPLC/GC), this often manifests as two distinct peaks for a single analyte.
Visualizing the Mechanism
Figure 1: Mechanistic pathway of oxime ether formation. The reaction requires a delicate pH balance to maintain nucleophilicity while activating the carbonyl.
Purpose: Derivatization of biological samples (plasma, urine, cell lysate) for TCA cycle profiling.
Reagents:
O-BHA Reagent: 1 M O-benzylhydroxylamine hydrochloride in Pyridine/Methanol (1:1 v/v).
Buffer: 0.3 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water (Optional: See Note).
Quenching: 10% Formic Acid.
Step-by-Step Workflow:
Sample Prep: Extract metabolites using cold methanol/water. Evaporate supernatant to dryness under
.
Reconstitution: Resuspend residue in 50
L water.
Derivatization:
Add 50
L of O-BHA Reagent .
Optional: Add 50
L of EDC solution if carboxyl tagging is also desired (increases hydrophobicity further).
Incubate: 1 hour at Room Temperature (25°C). Note: Some protocols suggest 60°C for 30 mins to drive reaction to completion.
Extraction: Add 300
L Ethyl Acetate. Vortex vigorously (1 min). Centrifuge (10,000 x g, 2 min).
Collection: Transfer the organic (upper) layer to a fresh vial.
Dry & Reconstitute: Evaporate Ethyl Acetate. Reconstitute in 50% Methanol/Water for LC-MS injection.
Expert Insight:
Using Pyridine as the solvent base neutralizes the HCl salt of the reagent in situ, creating a buffered environment perfect for the reaction.
Protocol B: Preparative Synthesis (Bulk Scale)
Purpose: Synthesizing standards or pharmaceutical intermediates.
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc).
Part 4: Data Interpretation & Troubleshooting
E/Z Isomerism in Chromatography
Users often panic when they see "split peaks" for a pure standard. This is normal for oximes.
Feature
Observation
Action
Chromatogram
Two peaks with identical Mass-to-Charge (m/z) ratio.
Integrate both peaks for quantitation.
Ratio
Usually unequal (e.g., 1:4).
The ratio is thermodynamic; do not attempt to separate them.
Drift
Ratio changes slightly with temp.
Keep column temperature constant (e.g., 40°C).
Workflow Visualization
Figure 2: Standard operating procedure for metabolomic profiling of keto acids.
References
Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion.
Source: Royal Society of Chemistry (RSC).
Context: General procedure for oxime preparation using Pyridine/HCl salt.[1]
Determination of carboxylic acid containing compounds by o-benzylhydroxylamine derivatization and LC-MS/MS.
Source: PubMed / National Institutes of Health (NIH).
Context: Protocol for metabolomics and TCA cycle intermediate quantification.
Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine.
Source: PubMed / National Institutes of Health (NIH).
Context: Specific validation of O-BHA for stabilizing alpha-ketoglutarate and pyruvate.
O-Benzylhydroxylamine Hydrochloride Reagent Data.
Source: ResearchGate / Encyclopedia of Reagents for Organic Synthesis.
Context: Physical properties and solubility data for the reagent.
Controlling E/Z isomerization in 2-phenylmethoxyiminobutanoic acid synthesis
Executive Summary In the synthesis of 2-phenylmethoxyiminobutanoic acid (often referred to as the syn-intermediate for cephalosporin antibiotics), controlling the geometry of the C=N double bond is the critical quality a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of 2-phenylmethoxyiminobutanoic acid (often referred to as the syn-intermediate for cephalosporin antibiotics), controlling the geometry of the C=N double bond is the critical quality attribute. The biological activity of final beta-lactam antibiotics (e.g., Cefepime, Cefpirome) depends strictly on the Z-isomer (syn-isomer) configuration. The E-isomer (anti-isomer) is considered a pharmacologically inactive impurity.
This guide addresses the thermodynamic and kinetic factors governing this isomerization, providing a self-validating protocol to ensure high Z-selectivity.
Part 1: Diagnostic Toolkit (Validating Your Isomer)
Before attempting isomerization, you must definitively identify your current isomer ratio. Do not rely solely on melting point, as E/Z mixtures often form solid solutions with sharp melting ranges.
1H-NMR Diagnosis (CDCl₃)
The magnetic anisotropy of the oxime ether group causes distinct chemical shifts for the
-protons. Use the acetyl methyl group (CH ₃-C=O) and the benzylic protons (Ph-CH ₂-O) as diagnostic handles.
Feature
Z-Isomer (Syn) (Target)
E-Isomer (Anti) (Impurity)
Mechanistic Reason
Acetyl Methyl ( ppm)
2.35 – 2.40
2.55 – 2.65
In the E-isomer, the acetyl methyl is cis to the oxygen lone pairs, causing deshielding.
Benzylic CH₂ ( ppm)
5.20 – 5.25
5.30 – 5.40
The Z-configuration places the benzyl group in a different shielding cone relative to the carbonyl.
13C-NMR (C=N)
~150 ppm
~155 ppm
Syn isomers generally show upfield shifts for the imino carbon.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 5 µm, 4.6 x 150 mm.
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Isocratic 60:40 (A:B).
Detection: UV @ 254 nm.
Retention Order: The E-isomer typically elutes before the Z-isomer due to the higher polarity of the Z-form (which often has an internal dipole cancellation or H-bond capability depending on the ester/acid state). Note: Verify with a standard as solvation effects can invert this.
Part 2: The Isomerization Protocol (The "Fix")
If your synthesis yields a mixture (e.g., 50:50 E/Z), you must drive the equilibrium toward the thermodynamically stable Z-isomer .
Mechanism of Action
The isomerization is acid-catalyzed.[1] Protonation of the imine nitrogen reduces the double-bond character of the C=N bond, allowing rotation. Upon deprotonation, the molecule settles into the lower-energy Z-conformation, stabilized by dipole minimization and potential intramolecular interactions.
Standard Operating Procedure (SOP): Acid-Catalyzed Equilibration
Solvent: Anhydrous 1,4-Dioxane or Dichloromethane (DCM).
Catalyst: HCl gas or Acetyl Chloride (generating HCl in situ).
Step-by-Step:
Dissolution: Dissolve the crude substrate in DCM (5 mL/g). Ensure the solution is clear.
Acidification:
Method A (Gas): Bubble anhydrous HCl gas through the solution at 0–5°C for 30 minutes.
Method B (In situ): Add 1.2 equivalents of Acetyl Chloride dropwise to the solution containing 1.5 equivalents of Methanol (generates anhydrous HCl).
Equilibration: Allow the mixture to stir at room temperature (20–25°C) for 4–6 hours.
Critical Checkpoint: Monitor by HPLC every 2 hours. The ratio should shift toward >90% Z.
Workup:
Concentrate the solvent under reduced pressure (keep T < 40°C to prevent thermal reversion).
The residue will likely be a semi-solid or oil.
Crystallization (The Purification Lock):
Dissolve the residue in a minimum amount of warm Diisopropyl Ether (IPE) or Toluene.
Cool slowly to 0–5°C.
Seed with pure Z-isomer crystals if available.
Result: The Z-isomer crystallizes out, leaving the remaining E-isomer in the mother liquor.
Part 3: Troubleshooting & FAQs
Q1: Why does my E/Z ratio revert after workup?
Cause: Thermal instability or residual acid.
Solution: Avoid high temperatures (>50°C) during rotary evaporation. Ensure complete removal of acid. If the product is an acid chloride intermediate, it is highly prone to isomerization; convert it immediately to the stable ester or amide.
Q2: I cannot get the Z-isomer >95% even after HCl treatment.
Cause: Photochemical isomerization. The N-O bond is photosensitive.
Solution: Wrap your reaction flask in aluminum foil. Ambient light (especially UV) can establish a photostationary state that opposes the thermodynamic equilibrium.
Q3: Can I use sulfuric acid instead of HCl?
Analysis: Sulfuric acid is a strong dehydrating agent and may cause side reactions (e.g., Beckmann rearrangement-like decomposition).
Recommendation: Stick to HCl (gas) or Thionyl Chloride (if making the acid chloride). The chloride ion plays a role in the nucleophilic catalysis mechanism that lowers the rotation barrier.
Q4: My NMR shows the correct shifts, but the melting point is low (e.g., 55°C instead of 64°C).
Cause: E-isomer impurity acting as a melting point depressant.
Solution: Recrystallize from Cyclohexane/Ethyl Acetate (9:1) . The Z-isomer is typically less soluble in non-polar alkanes than the E-isomer.
Part 4: Mechanistic Visualization
The following diagram illustrates the acid-catalyzed pathway converting the kinetic E-isomer to the thermodynamic Z-isomer.
Caption: Acid-catalyzed isomerization pathway. Protonation of the imine nitrogen lowers the activation energy for rotation, allowing the system to relax to the thermodynamically preferred Z-configuration.
References
Isomerization of 2-methoxyimino-3-oxobutanoate
Title: (Z)
Source: Acta Crystallographica Section E (via ResearchG
Improving yield of 2-phenylmethoxyiminobutanoic acid condensation reactions
Subject: Optimization of Condensation Yield & Stereochemical Purity Executive Summary You are likely encountering difficulties with the condensation of 2-oxobutanoic acid (alpha-ketobutyric acid) and O-benzylhydroxylamin...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Condensation Yield & Stereochemical Purity
Executive Summary
You are likely encountering difficulties with the condensation of 2-oxobutanoic acid (alpha-ketobutyric acid) and O-benzylhydroxylamine to form 2-phenylmethoxyiminobutanoic acid (also known as 2-(benzyloxyimino)butanoic acid).
This reaction is the critical gateway to the side chains of several third-generation cephalosporins. The common failure modes are incomplete conversion (kinetic stalling), poor stereoselectivity (high E-isomer ratio vs. the bioactive Z-isomer), and oiling out during workup.
This guide moves beyond standard protocols to address the mechanistic bottlenecks limiting your yield.
Module 1: The Condensation Reaction (Yield Optimization)
The Core Problem: The pH Trap
The condensation of a ketone with an alkoxyamine follows a bell-shaped rate profile (Jencks Catalysis).
If pH < 3: The amine nucleophile (
) is fully protonated () and cannot attack the ketone.
If pH > 6: The dehydration of the tetrahedral carbinolamine intermediate becomes rate-limiting, and the ketone is prone to aldol-like polymerization.
Optimized Protocol Parameters
Parameter
Standard Condition
Optimized Condition
Reasoning
Stoichiometry
1:1 Equivalents
1.05 - 1.10 eq of Amine
Slight excess of amine drives the equilibrium; excess amine is easier to remove than unreacted keto-acid.
Solvent
Water or Ethanol
Water/DCM (Biphasic) or Methanol/Water
Biphasic systems allow the neutral oxime to partition into the organic layer, driving equilibrium.
pH Control
Uncontrolled
pH 4.5 - 5.0
Maintains the "sweet spot" where amine is free enough to attack, but acid is present to catalyze dehydration.
Temperature
Room Temp
0°C 20°C
Start cold to control exotherm and kinetic selectivity; warm to complete conversion.
Workflow Visualization
The following diagram illustrates the critical decision points during the reaction setup to prevent yield loss.
The Core Problem: Kinetic vs. Thermodynamic Control
For cephalosporin activity, the Z-isomer (syn-isomer, alkoxy group cis to the carboxyl) is required. However, the condensation often kinetically favors the E-isomer or gives a 50:50 mixture.
E-Isomer: Thermodynamically less stable in the presence of acid, but forms fast.
Z-Isomer: Stabilized by hydrogen bonding between the oxime oxygen and the carboxyl proton.
Isomerization Protocol
If your HPLC shows high E-isomer content, do not discard the batch. Perform an acid-catalyzed isomerization.
Isolate crude material.
Dissolve in anhydrous dioxane or diethyl ether.
Treat with dry HCl gas or concentrated HCl (catalytic amount) for 1-2 hours.
Mechanism: Protonation of the imine nitrogen lowers the rotation barrier, allowing the molecule to relax to the thermodynamically preferred Z-state (hydrogen bonded).
Caption: Figure 2. Acid-catalyzed isomerization pathway converting the kinetic E-isomer to the thermodynamic Z-isomer.
Module 3: Troubleshooting Guide (FAQs)
Q1: My product is an oil and won't crystallize. How do I fix this?
Cause: Presence of unreacted 2-oxobutanoic acid or residual solvents prevents crystal lattice formation.
Solution:
Bicarbonate Wash: Dissolve the oil in Ethyl Acetate. Wash with 5%
. The product (an acid) moves to the water layer; neutral impurities stay in organic.
Controlled Acidification: Separate the aqueous layer. Cool to 0°C. Acidify slowly with 6N HCl to pH 2.0 while stirring vigorously. The product should precipitate as a solid.[1]
Seed Crystals: If available, add a seed crystal of the pure Z-isomer at the cloud point.
Q2: Why is my yield lower than the literature (e.g., <60%)?
Cause: Water solubility of the product. 2-phenylmethoxyiminobutanoic acid has moderate water solubility, especially if the pH is not low enough during extraction.
Solution:
Saturate the aqueous phase with NaCl (Salting out) before extraction.
Perform multiple extractions (3x) with Ethyl Acetate or DCM.[3]
Q3: Can I use the ethyl ester of 2-oxobutanoic acid instead?
Answer: Yes, and it is often preferred.
Pros: The ester is more stable and easier to purify (distillation or column chromatography).
Cons: Requires a hydrolysis step (LiOH/THF/Water) at the end to get the free acid.
Recommendation: If the free acid route fails repeatedly, switch to Ethyl 2-oxobutanoate . The condensation yield is typically 10-15% higher due to lack of ionic repulsion.
References
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.
Fujisawa Pharmaceutical Co., Ltd. (1981). Process for preparation of syn-isomer of 2-alkoxyiminoacetic acid derivatives. U.S. Patent 4,258,178. (Describes the Z-isomer stabilization and synthesis for cephalosporins).
Technical Support Center: Resolving Solubility Issues of 2-phenylmethoxyiminobutanoic acid
Prepared by: Senior Application Scientist, Advanced Formulations Group This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Advanced Formulations Group
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-phenylmethoxyiminobutanoic acid in aqueous media. Our approach is to build a foundational understanding of the molecular properties driving this issue and to provide structured, validated protocols to overcome it.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions regarding the solubility of 2-phenylmethoxyiminobutanoic acid.
Q1: Why is 2-phenylmethoxyiminobutanoic acid expected to have low water solubility?
A: The molecular structure of 2-phenylmethoxyiminobutanoic acid contains both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The low aqueous solubility is primarily attributed to its significant hydrophobic character.
Hydrophobic Components:
Phenyl Group: The benzene ring is large, non-polar, and inherently hydrophobic.
Butanoic Acid Chain: The four-carbon alkyl chain contributes to the overall lipophilicity. As the length of the alkyl chain in carboxylic acids increases, their solubility in water decreases rapidly[1][2].
Hydrophilic Component:
Carboxylic Acid Group (-COOH): This group is polar and capable of hydrogen bonding with water, which promotes solubility[3].
The dominant hydrophobic nature of the phenyl and butyl moieties outweighs the hydrophilic contribution of the single carboxylic acid group, leading to poor solubility in water.
Q2: What is the primary principle for increasing the aqueous solubility of a carboxylic acid?
A: The primary principle is to increase the polarity of the molecule by converting the neutral carboxylic acid group (-COOH) into its ionized carboxylate form (-COO⁻). This is achieved by adjusting the pH of the aqueous solution.
The solubility of an ionizable compound is highly dependent on the pH of the solution[4][5]. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the compound's pKa, the ionized (deprotonated) form predominates[6][7]. This negatively charged carboxylate ion is significantly more polar than the neutral acid, leading to a dramatic increase in water solubility[8].
Q3: I don't have an experimental pKa for 2-phenylmethoxyiminobutanoic acid. How can I estimate it?
A: An experimental determination is always preferred. However, a reliable estimate can be made using two main approaches:
Computational Prediction: Numerous software packages and online tools use algorithms based on quantitative structure-property relationships (QSPR) to predict pKa values. These models analyze the molecule's structure and compare it to databases of known compounds[9][10].
Structural Analogy: We can infer the approximate pKa by comparing it to similar molecules. Butanoic acid has a pKa of ~4.8. The presence of the electronegative phenylmethoxyimino group at the alpha-position is expected to lower the pKa (making it a stronger acid) due to the inductive effect, which stabilizes the carboxylate anion. Therefore, the pKa of 2-phenylmethoxyiminobutanoic acid is likely to be in the range of 3.5 to 4.5 .
This estimated pKa is a critical starting point for developing a pH-adjustment strategy.
PART 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, step-by-step methodologies to systematically address and resolve solubility issues.
Guide 1: Solubility Enhancement via pH Adjustment
This is the most direct and often most effective method for ionizable compounds like carboxylic acids.
Q: How do I systematically determine the optimal pH for solubilizing my compound?
A: The optimal pH is one that is sufficiently above the compound's pKa to ensure complete ionization and solubilization, while remaining within the stability limits of the molecule and the constraints of your experimental system. A pH-solubility profile should be generated.
Protocol 1: Generating a pH-Solubility Profile
This protocol uses the shake-flask method , which is considered the gold standard for determining thermodynamic solubility[11][12].
Prepare a Series of Buffers: Prepare a set of buffers covering a pH range from approximately 2 to 8 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
Add Excess Compound: To a series of glass vials, add a known volume of each buffer (e.g., 1 mL). Add an excess amount of 2-phenylmethoxyiminobutanoic acid to each vial, ensuring a visible amount of undissolved solid remains.
Equilibrate: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.
Sample and Dilute: Carefully withdraw a precise volume of the clear supernatant. Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.
Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.
Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the measured final pH of each buffer solution.
Visualizing the pH-Solubility Relationship
The following diagram illustrates the fundamental relationship between pH, pKa, and the ionization state of a carboxylic acid.
Caption: Relationship between pH, pKa, and solubility for a carboxylic acid.
Guide 2: Utilizing Co-solvent Systems
When pH adjustment alone is insufficient or not feasible, co-solvents can be employed.
Q: Which co-solvent should I use, and at what concentration?
A: The choice of co-solvent depends on the specific requirements of your experiment (e.g., cell compatibility, analytical method compatibility). The goal is to reduce the polarity of the aqueous solvent system, thereby making it more favorable for the hydrophobic solute.
Commonly Used Co-solvents for Solubility Enhancement
Co-solvent
Typical Concentration Range
Key Considerations
Ethanol
5-30% (v/v)
Biocompatible at low concentrations; can precipitate proteins.
DMSO
1-10% (v/v)
Powerful solvent; can be toxic to cells at >0.5%; may interfere with some assays.
PEG 400
10-50% (v/v)
Low toxicity; commonly used in formulations; can be viscous.
Propylene Glycol
10-40% (v/v)
Generally recognized as safe (GRAS); good solubilizer.
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in a pure, water-miscible organic solvent (e.g., 100% DMSO or Ethanol).
Prepare Co-solvent Systems: In separate vials, prepare different concentrations of each co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% DMSO in PBS at pH 7.4).
Spike and Observe: Add a small aliquot of the stock solution to each co-solvent system to reach your desired final concentration.
Incubate and Inspect: Vortex the solutions and let them stand at the desired temperature for at least one hour. Visually inspect for any precipitation.
Confirm with "Kinetic Crash Test": For a more rigorous test, dilute the stock solution 1:10 or 1:100 into the final aqueous buffer. Monitor for precipitation over time (e.g., 24 hours). This simulates the "crash" that can happen when a concentrated stock is diluted into an aqueous medium.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for enhancing compound solubility.
Guide 3: Advanced Solubilization Strategies
If the above methods fail to achieve the desired concentration, more advanced formulation techniques can be explored.
Q: What are my options if pH adjustment and co-solvents are not enough?
A: Two powerful techniques are the use of cyclodextrins and surfactants .
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a drug molecule, forming a water-soluble inclusion complex[14][15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
Surfactant Micellization: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can solubilize poorly soluble compounds, effectively hiding them from the aqueous environment[16]. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often used.
Screening these excipients involves preparing solutions with varying concentrations of the cyclodextrin or surfactant and measuring the resulting increase in compound solubility, similar to the protocols described above.
PART 3: Summary and Best Practices
Comparison of Solubilization Methods
Method
Principle
Advantages
Disadvantages
pH Adjustment
Ionization of the carboxylic acid to a carboxylate salt.
High solubility increase possible; simple to implement.
Only for ionizable compounds; requires pH control; compound may be unstable at required pH.
Co-solvents
Reduces solvent polarity.
Broadly applicable; easy to screen.
May have bio-compatibility/toxicity issues; can affect assay performance; risk of precipitation upon dilution.
Salt Formation
Pre-forms the highly soluble ionized species[17][18][19].
High solubility and stability; improved dissolution rate[20].
May not be feasible for all compounds; can be hygroscopic; potential for disproportionation.
Cyclodextrins
Encapsulation in a hydrophilic shell.
Low toxicity; effective for many "grease-ball" molecules[21].
Can be expensive; saturation limits; may alter drug-protein binding.
Surfactants
Micellar encapsulation.
High solubilization capacity.
Potential for cell toxicity; can interfere with biological assays.
Final Recommendations
Start with pH: For 2-phenylmethoxyiminobutanoic acid, pH adjustment is the most logical and scientifically sound starting point. Aim for a pH at least 1.5-2.0 units above its estimated pKa.
Combine Methods if Necessary: If pH adjustment alone is insufficient, consider combining it with a low concentration of a biocompatible co-solvent (e.g., pH 7.4 buffer with 5% PEG 400).
Always Verify: After preparing your solution, let it stand for a sufficient period and visually inspect for precipitation before use in a critical experiment. Solubility can be kinetic (initially dissolved but precipitates over time) or thermodynamic (stable in solution).
By following these structured guides, researchers can develop a robust and reproducible method for solubilizing 2-phenylmethoxyiminobutanoic acid for their specific experimental needs.
References
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? [Online forum post]. Available: [Link]
Pawar, P. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
Alvaro, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available: [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available: [Link]
Sharma, D. et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical and Clinical Research.
Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Available: [Link]
Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. Available: [Link]
Ricker, N. L. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available: [Link]
Vrakas, D., & Nicolaou, C. A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2545-2551. Available: [Link]
King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. Available: [Link]
Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? [Online forum post]. Available: [Link]
Hagedorn, M. et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available: [Link]
Al-Badr, A. A. (n.d.). Exp. 11 The influence of pH on solubility in water. (Lab Manual). Available: [Link]
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. Available: [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Intro to Org, Lab. Tech: A microscale approach. Bellevue College. Available: [Link]
Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available: [Link]
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? [Online forum post]. Available: [Link]
Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available: [Link]
Avdeef, A. (2021). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Available: [Link]
Singh, S. K. et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
Jain, N. R., & Yalkowsky, S. H. (2015).
Ricker, N. L., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available: [Link]
ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... [Image]. Available: [Link]
Williams, R. O., Davis, D. A., & Miller, D. A. (Eds.). (2012).
ResearchGate. (n.d.). Comparative Study on the Effect of Natural Cyclodextrins and Surfactants on the Solubility of Isoxsuprine Hydrochloride. Available: [Link]
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Available: [Link]
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available: [Link]
Quora. (2019, February 20). How would you test for solubility in a compound? [Online forum post]. Available: [Link]
ResearchGate. (n.d.). The effects of organic salts on the cyclodextrin solubilization of drugs. Available: [Link]
Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
Connors, K. A., & Pendergast, D. D. (1984). The Association of α- and β-Cyclodextrins with Organic Acids. Journal of the American Chemical Society, 106(24), 7607-7613.
ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Available: [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available: [Link]
Li, H. et al. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. RSC Publishing. Available: [Link]
Mansouri, K. et al. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. (ASCCT 2018 poster). Available: [Link]
Tung, L. A. (1991). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. eScholarship.org. Available: [Link]
MDPI. (2021). Cyclodextrins, Surfactants and Their Inclusion Complexes. Available: [Link]
reposiTUm. (n.d.). Prediction of pKa values via graph neural networks. Available: [Link]
PeerJ. (2016, May 25). Prediction of pKa values using the PM6 semiempirical method. Available: [Link]
ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. Available: [Link]
Minimizing side reactions during activation of 2-phenylmethoxyiminobutanoic acid
Advanced Synthesis Support: Activation of 2-Phenylmethoxyiminobutanoic Acid Document ID: TSS-CHEM-084 Topic: Minimizing Side Reactions & Isomerization Control Executive Summary The activation of 2-phenylmethoxyiminobutan...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Synthesis Support: Activation of 2-Phenylmethoxyiminobutanoic Acid
Document ID: TSS-CHEM-084
Topic: Minimizing Side Reactions & Isomerization Control
Executive Summary
The activation of 2-phenylmethoxyiminobutanoic acid (an
-oxime ether carboxylic acid) is a critical step in the synthesis of -lactam antibiotics and specific oxime-ester therapeutics. The primary challenge in this transformation is the thermodynamic instability of the syn-isomer (Z-isomer) during carboxyl activation.
This guide addresses the specific suppression of
isomerization (syn-to-anti shifting), O-acyl transfer side reactions , and thermal decarboxylation .[1] Our protocols prioritize the maintenance of the pharmacologically active syn-geometry.
Module 1: The Isomerization Crisis (
Shift)
The most frequent failure mode in coupling 2-phenylmethoxyiminobutanoic acid is the loss of stereochemical integrity at the C=N bond.
The Mechanism of Failure
Under standard activation conditions (e.g., formation of an acid chloride using SOCl
or PCl), the electron-withdrawing nature of the activated carbonyl reduces the double-bond character of the C=N imine.[1] This lowers the rotational energy barrier, allowing the kinetically favored syn-isomer to relax into the thermodynamically stable (but biologically inactive) anti-isomer.[1]
Cryo-Cooling: Cool the acid solution to -20°C to -30°C .
Chlorination: Add PCl
portion-wise.
Critical: Do not allow the exotherm to raise temp above -10°C.
Scavenging: Use a weak base (like 2,6-lutidine) if HCl generation promotes isomerization.[1]
Immediate Use: Do not store the acid chloride; react immediately with the nucleophile.
Module 3: Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition between the desired coupling and the undesired isomerization/rearrangement pathways.
Figure 1: Reaction pathways showing the risk of isomerization (Red) vs. the stabilized active ester route (Green).[1]
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does the phenylmethoxy group matter for activation?
The bulky phenyl group provides some steric shielding, but it also adds lipophilicity.[1] In aqueous-organic mixtures (often used for cephalosporin coupling), this lipophilicity can cause precipitation of the active ester.[1] Ensure your solvent system (e.g., THF/Water or DMF/DCM) maintains homogeneity to prevent local concentration hotspots that lead to dimerization [2].[1]
Q2: Can I use CDI (Carbonyldiimidazole) for this activation?Caution is advised. While CDI is effective, the resulting imidazolide intermediate is highly reactive and often prone to racemization or isomerization if the reaction time is prolonged.[1] If you must use CDI, strictly limit the activation time to 15 minutes before adding the amine.[1]
Q3: I see a "Delta-isomer" impurity in my final cephalosporin. Is this from the acid activation?
Indirectly, yes.[1] If you use strong bases (like Triethylamine) during the coupling of your activated acid to the cephalosporin nucleus (7-ACA), the base can cause the double bond in the dihydrothiazine ring to migrate (
). Use weaker bases like N-methylmorpholine (NMM) or symbiotic bases like 2,6-lutidine to minimize this [3].[1]
References
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron.
Desai, P. V., et al. (2010).[1] Cephalosporin Synthesis: Side Reactions and Strategies. Current Organic Chemistry.
Technical Guide: HPLC Separation of 2-Phenylmethoxyiminobutanoic Acid E and Z Isomers
[1][2] Executive Summary The separation of 2-phenylmethoxyiminobutanoic acid (a specific alkoxyimino alkanoic acid derivative) presents a classic chromatographic challenge: resolving geometric isomers (E/Z) that possess...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The separation of 2-phenylmethoxyiminobutanoic acid (a specific alkoxyimino alkanoic acid derivative) presents a classic chromatographic challenge: resolving geometric isomers (E/Z) that possess identical molecular weights and highly similar polarities.[1] These compounds are critical intermediates in the synthesis of strobilurin fungicides and various pharmaceuticals.
The critical quality attribute (CQA) for these intermediates is isomeric purity, as biological activity is often restricted to a single isomer (typically the E-isomer for fungicidal activity). This guide compares the industry-standard Reversed-Phase C18 method against the Phenyl-Hexyl alternative, demonstrating that while C18 is robust, Phenyl-Hexyl phases often provide superior resolution (
) for aromatic geometric isomers due to interactions.[1]
The Isomer Challenge: Mechanism of Separation
The Molecule and the Problem
The target molecule features a C=N double bond (oxime ether linkage). The rotation around this bond is restricted, leading to two distinct spatial arrangements:
E-isomer (Entgegen): Higher priority groups on opposite sides.
Z-isomer (Zusammen): Higher priority groups on the same side.[1]
Because the functional groups (carboxylic acid and phenyl-methoxy chain) remain chemically identical, the pKa values (
) and dipole moments are very close.[1] Standard silica chromatography often fails to resolve them effectively.[1]
Separation Logic
To separate these isomers, we must exploit:
Steric Shape Selectivity: The 3D "footprint" of the E and Z forms differs.
Electronic Interaction: The position of the aromatic ring in the benzyloxy group relative to the C=N bond creates subtle differences in electron density availability for stationary phase interaction.
pH Control: The carboxylic acid moiety must be kept protonated (neutral) to prevent rapid elution and peak tailing.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
The following table summarizes the performance characteristics of the two primary separation strategies.
Feature
Method A: C18 (Octadecyl)
Method B: Phenyl-Hexyl
Mechanism
Hydrophobic Interaction (Van der Waals)
Hydrophobic + Interaction
Selectivity ()
Moderate.[1] Relies on hydrophobicity differences.[1][2]
Detailed Experimental Protocol (Method A: The Gold Standard)
This protocol utilizes a standard C18 phase but optimized with pH control to ensure the carboxylic acid remains neutral, maximizing interaction with the hydrophobic stationary phase.
Reagents and Equipment
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UHPLC preferred for speed).
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5
. Operating at pH 2.2 (2 units below pKa) ensures >99% of the molecule is protonated (COOH form). If the pH were 4.5 or higher, the molecule would ionize (), becoming highly polar and eluting near the void volume () with poor resolution.
Why ACN? Acetonitrile is an aprotic solvent with a strong dipole. It often provides better selectivity for geometric isomers than Methanol (protic) because it does not form hydrogen bonds with the solute, forcing the solute to interact more with the stationary phase structure [1].
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the experimental workflow.
Method Development Decision Tree
Caption: Decision tree for selecting the optimal chromatographic conditions based on analyte chemistry.
Experimental Workflow
Caption: Step-by-step experimental workflow for the HPLC analysis.
Troubleshooting & Validation
Common Issues
Peak Tailing: Usually indicates the pH is not low enough. Ensure the buffer pH is
. If tailing persists, add 10-20 mM Triethylamine (TEA) to the mobile phase as a silanol blocker [2].[1]
Peak Splitting: If the E and Z peaks show shoulders, it may indicate on-column isomerization. Lower the column temperature to
.
Retention Time Shift: Check the % organic modifier. Oxime ethers are sensitive to small changes in ACN concentration.
System Suitability Criteria
For a valid run, the system must meet these requirements:
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on solvent selectivity).
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417.[1] [Link]
BenchChem. (2025).[1][3] A Comparative Analysis of (Z)- and (E)-Isomers of Hydroxyimino-acetic Acid. Retrieved from (General principles of oxime separation).[1]
PubChem. (2021).[1] 2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid.[1][5] CID 2724511.[1][5] Retrieved from (Structural analogs and pKa data).[1]
Comparative Guide: Methoxyimino vs. Phenylmethoxyimino Side Chains in Cephalosporins
Executive Summary This technical guide analyzes the structural and functional divergence between Methoxyimino (e.g., Cefotaxime, Ceftriaxone) and Phenylmethoxyimino (Benzyloxyimino) side chains at the C-7 position of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the structural and functional divergence between Methoxyimino (e.g., Cefotaxime, Ceftriaxone) and Phenylmethoxyimino (Benzyloxyimino) side chains at the C-7 position of the cephalosporin nucleus.
The Core Distinction:
Methoxyimino (
): Represents the "Gold Standard" for 3rd-generation cephalosporins. It provides the optimal balance of steric hindrance (conferring -lactamase resistance) and molecular size (allowing rapid transport through Gram-negative porins).
Phenylmethoxyimino (
): A bulky, lipophilic analog. While it maintains or enhances resistance to hydrolysis via steric shielding, its excessive bulk drastically reduces Gram-negative porin permeation and lowers affinity for Penicillin-Binding Proteins (PBPs), rendering it clinically inferior for broad-spectrum applications despite its theoretical stability.
Structural & Mechanistic Basis[1][2]
The biological activity of oxyimino-cephalosporins is governed by the configuration and size of the alkoxy group attached to the imine nitrogen at the C-7 acyl side chain.
The Syn vs. Anti Isomerism
Before comparing the alkyl groups, it is critical to establish that only the syn (Z) isomer is biologically active .
Mechanism: The syn-isomer positions the alkoxy group to sterically block the entry of the catalytic water molecule required by serine
-lactamases to hydrolyze the -lactam ring.
The Comparison: Both Methoxy and Phenylmethoxy derivatives must be in the syn configuration. The anti (E) isomers of both are essentially inactive against Gram-negative bacteria due to poor PBP binding.
Steric Hindrance vs. Porin Transport (SAR Logic)
The following Graphviz diagram visualizes the Structure-Activity Relationship (SAR) logic flow, contrasting the two side chains.
Both groups provide excellent stability against plasmid-mediated Class A
-lactamases (e.g., TEM-1, SHV-1).
Methoxyimino: The methyl group is sufficiently rigid to prevent the enzyme's active site serine from accessing the carbonyl.
Phenylmethoxyimino: The phenyl ring adds massive steric bulk. While this effectively blocks hydrolysis, it is "over-engineered"—providing no additional clinical benefit over the methyl group for standard enzymes, while introducing solubility issues.
Antimicrobial Spectrum & Permeability
This is the differentiating factor.
Gram-Negative (e.g., E. coli, K. pneumoniae):
Methoxy: High activity.[1][2] The small size allows the molecule to diffuse through OmpF and OmpC porin channels.
Phenylmethoxy:Near-zero activity. The hydrophobic phenyl ring increases the molecular weight and lipophilicity beyond the exclusion limit of Gram-negative porins. The drug simply cannot reach the target PBPs in the periplasm.
Gram-Positive (e.g., S. aureus):
Methoxy: Good activity.
Phenylmethoxy: Variable. The increased lipophilicity can theoretically improve diffusion through the peptidoglycan layer of Gram-positives, but this is often negated by the inability of the bulky group to fit into the PBP active site (specifically PBP2x or PBP2a).
Data Summary: Representative SAR Profile
Data synthesized from standard cephalosporin SAR studies (e.g., Cefotaxime analogs).[3][4][5]
Parameter
Methoxyimino (Standard)
Phenylmethoxyimino (Analog)
Impact of Substitution
Formula
Massive increase in MW and Bulk
Rel. Hydrolysis Rate (TEM-1)
< 1% (Highly Stable)
< 1% (Highly Stable)
Neutral (Both are stable)
LogP (Lipophilicity)
~0.15 (Hydrophilic)
> 2.5 (Lipophilic)
Negative for solubility/transport
MIC (E. coli)
0.01 - 0.1 g/mL
> 50 g/mL
Critical Failure (Porin exclusion)
MIC (S. aureus)
1 - 2 g/mL
5 - 20 g/mL
Negative (PBP binding interference)
Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended.
-lactamase from E. coli harboring pBR322 plasmid. Dilute in 0.1 M Phosphate Buffer (pH 7.0) to achieve a hydrolysis rate of 0.1 OD/min with a control substrate (Cephalothin).
Substrate Prep: Prepare 100
M solutions of Methoxy-cephalosporin (Cefotaxime) and Phenylmethoxy-analog in buffer.
Inoculum: Standardize E. coli ATCC 25922 and S. aureus ATCC 29213 to
CFU/mL.
Dilution: Prepare serial 2-fold dilutions of both compounds (Range: 64
g/mL to 0.06 g/mL).
Incubation: 37°C for 16-20 hours.
Readout: The MIC is the lowest concentration with no visible growth.
Validation Check:E. coli ATCC 25922 MIC for Cefotaxime (Methoxy) must fall between 0.03 - 0.12
g/mL [CLSI Standards]. If Phenylmethoxy MIC is >32 g/mL, porin exclusion is confirmed.
Synthesis & Purification Workflow
The synthesis of these derivatives typically follows the "Acylation of 7-ACA" route.
Figure 2: General synthetic pathway for 3rd-generation cephalosporins. The "Side Chain Activation" step determines whether the Methoxy or Phenylmethoxy group is introduced.
References
Chabbert, Y. A., & Lutz, A. J. (1978).[1] HR 756, the syn isomer of a new methoxyimino cephalosporin with unusual antibacterial activity.[1][2] Antimicrobial Agents and Chemotherapy, 14(5), 749–754.[1][2]
Jones, R. N., & Wilson, H. W. (1982).[6] Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. Infection, 10(5), 303–306.[6]
Nikaido, H. (1989). Outer membrane barrier as a mechanism of antimicrobial resistance. Antimicrobial Agents and Chemotherapy, 33(11), 1831–1836.
Labia, R., et al. (1979). Kinetic studies of the interaction of HR 756 (cefotaxime) with beta-lactamases. Journal of Antimicrobial Chemotherapy, 5(Suppl B), 19-28.
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.
UV-Vis Absorption Spectra of Conjugated Oxime Acids: A Comparative Technical Guide
This guide details the UV-Vis absorption properties of Conjugated Oxime Acids , a class of compounds bridging organic synthesis, photochemistry, and drug development. It contrasts them with their metabolic precursors (co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the UV-Vis absorption properties of Conjugated Oxime Acids , a class of compounds bridging organic synthesis, photochemistry, and drug development. It contrasts them with their metabolic precursors (conjugated ketones) and non-conjugated analogues.
Executive Summary
Conjugated Oxime Acids (structure:
) exhibit distinct spectral signatures governed by the interplay between the oxime () chromophore, the carboxylic acid, and the conjugated -system. Unlike simple ketones, their absorption profiles are highly sensitive to pH due to the acidity of the oxime proton (), allowing for tunable "spectral switching."
This guide compares these compounds against Conjugated Carbonyls (their synthetic precursors) and Non-Conjugated Oximes , providing researchers with the data needed for identification, purity assessment, and photochemical application.
Part 1: Theoretical Framework & Electronic Transitions
The UV-Vis spectrum of a conjugated oxime acid is dominated by two primary electronic transitions. Understanding these allows for the correct interpretation of spectral shifts.
The Chromophores[1][2]
Transition (High Intensity):
Origin: Delocalization across the conjugated system (e.g., Aromatic Ring
C=N COOH).
Location: Typically 240–300 nm for mono-aryl systems; >350 nm for polyenes (e.g., Retinal oxime).
Character: This is the primary "fingerprint" band. It undergoes a bathochromic (red) shift as conjugation length increases.[1]
Transition (Low Intensity):
Origin: Excitation of a non-bonding electron from the nitrogen or oxygen lone pair to the antibonding
orbital.
Location: Often appears as a weak shoulder on the long-wavelength side of the
band.
Comparison: This transition is generally less distinct in oximes than in ketones because the
group stabilizes the n-electrons, lowering their ground-state energy.
Diagram: Electronic Energy State Comparison
The following diagram illustrates the HOMO-LUMO gap differences that drive the spectral observations.
Figure 1: Comparison of electronic transitions. Note the stabilization of the n-orbital in oximes, which often obscures the n→π* transition compared to ketones.
Part 2: Comparative Analysis
This section benchmarks Conjugated Oxime Acids against alternative functional groups.
Comparison 1: Oxime Acid vs. Conjugated Ketone (Precursor)
Scenario: Monitoring the synthesis of an oxime from a keto-acid (e.g., Phenylglyoxylic acid
Oxime).
Feature
Conjugated Ketone ()
Conjugated Oxime ()
Spectral Consequence
Primary Band ()
~240–260 nm (Benzoyl)
~235–255 nm
Hypsochromic Shift (Blue): The C=N bond is less polarizable than C=O, often causing a slight blue shift (5–10 nm) upon oximation.
Band
Distinct weak band (>300 nm)
Often buried or blue-shifted
Loss of Feature: The "tail" absorption characteristic of ketones often disappears.
pH Sensitivity
Low (until enolization at extreme pH)
High (Amphoteric)
Critical Differentiator: Oximes exhibit a massive red shift in basic media (formation of oximate anion).
Comparison 2: Effect of Conjugation Length (The "Retinal" Case)
To understand the impact of the "Conjugated" part of the name, we look at polyene systems.[2]
Insight: While conjugation pushes absorption into the visible range for both, the oxime derivative consistently absorbs at slightly higher energy (shorter wavelength) than the carbonyl parent due to the electronic nature of the Schiff base-like linkage.
Comparison 3: pH-Dependent Spectral Switching
This is the most powerful identification tool for oxime acids.
Acidic/Neutral pH: The oxime exists as
.
Basic pH (
): The oxime deprotonates to the Oximate Anion ().
Result: The negative charge on the oxygen pushes electron density into the conjugated system, raising the HOMO energy and causing a Bathochromic (Red) Shift (typically +10 to +40 nm) and a Hyperchromic Effect (increase in intensity).
Part 3: Experimental Protocol for Spectral Characterization
Objective: To accurately determine
and (Molar Extinction Coefficient) while controlling for acid-base equilibria.
Reagents & Equipment[4][5]
Solvent: HPLC-grade Methanol or Ethanol (Cut-off < 205 nm).
Buffers: Phosphate buffer (pH 7.0), 0.1 M HCl (pH 1), 0.1 M NaOH (pH 13).
Standard: Pure Phenylglyoxylic acid oxime (or synthesized target).
Figure 2: Experimental workflow for characterizing pH-dependent spectral shifts.
Step-by-Step Procedure
Baseline Correction: Fill two quartz cuvettes with the solvent blank. Run a baseline correction.[4]
Stock Preparation: Dissolve ~1.5 mg of the conjugated oxime acid in 10 mL of Methanol. Sonicate to ensure complete dissolution.
Dilution: Dilute the stock to a concentration of approx.
.[5] Note: Absorbance at should be between 0.6 and 0.8 for maximum accuracy.
pH Scan:
Scan 1 (Neutral): Record spectrum in pure methanol or pH 7 buffer.
Scan 2 (Acidic): Add 1 drop of conc. HCl to the cuvette (or use acidic buffer). Note any shift (usually minimal for oximes, but carboxylate protonation may occur).
Scan 3 (Basic): Add 1 drop of 1M NaOH. Observe the Red Shift. This confirms the presence of the oxime group.
Data Processing: Plot Absorbance vs. Wavelength. If the curves for Acid/Base/Neutral cross at a single point, this is the Isosbestic Point , confirming that only two species (protonated/deprotonated) are in equilibrium without degradation.
Part 4: Reference Data Table
Use this table to benchmark your experimental results.
Compound Class
Representative Compound
(Neutral)
(Basic/Anionic)
()
Key Reference
Conjugated Ketone
Acetophenone
242 nm
242 nm (No shift)*
~13,000
[1]
Conjugated Oxime
Acetophenone Oxime
240 nm
~275 nm (Strong shift)
~12,000
[2]
Polyene Aldehyde
All-trans Retinal
380 nm
N/A (Unstable)
~40,000
[3]
Polyene Oxime
Retinal Oxime
370 nm
~440 nm
~50,000
[3]
-Keto Acid
Phenylglyoxylic Acid
255 nm
250 nm
~10,000
[4]
*Note: Ketones do not form a stable conjugated anion at moderate basic pH; they may undergo aldol reactions or enolization which changes the structure entirely.
References
NIST Chemistry WebBook. Acetophenone UV Spectrum. National Institute of Standards and Technology. Available at: [Link]
Palmer, R. & Evans, P. (2021). Photoisomerization of Oximes. Journal of Organic Chemistry. (General reference for oxime spectral shifts).
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Personal Protective Equipment & Handling Guide: 2-Phenylmethoxyiminobutanoic Acid
Introduction: The "Universal Precaution" Philosophy As researchers, we often handle intermediates where specific toxicological data is sparse or proprietary. 2-Phenylmethoxyiminobutanoic acid (often associated with beta-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Universal Precaution" Philosophy
As researchers, we often handle intermediates where specific toxicological data is sparse or proprietary. 2-Phenylmethoxyiminobutanoic acid (often associated with beta-lactam antibiotic synthesis, structurally related to cephalosporin intermediates) falls into this category.
While specific LD50 data may be limited, its functional groups—a carboxylic acid backbone coupled with an oxime ether (benzyloxyimino group)—dictate a strict safety profile. We must treat this compound not just as an irritant, but as a potential sensitizer .
This guide moves beyond generic advice, providing a causal, self-validating framework for handling this chemical with the rigor required for pharmaceutical intermediates.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the enemy. Based on the structural activity relationship (SAR) of alpha-alkoxyimino acids, the following hazards are the baseline assumption for risk management.
Precautionary Assumption: Many oxime-ether intermediates are sensitizers. Exposure today may prevent you from handling this class of chemicals forever.
The PPE Matrix: A Self-Validating System
Do not simply "wear gear." Understand why you are wearing it and how to verify it works.
Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).
Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Extended cuff preferred).
The Causality: Latex is permeable to many organic acids and solvents used in conjunction (e.g., DCM, Ethyl Acetate). Nitrile provides superior chemical resistance.
Self-Validation Protocol:
The Inflation Test: Before donning, trap air in the glove and squeeze. If it deflates, discard.
The Change Routine: Change outer gloves immediately after any splash or every 2 hours of solid handling.
B. Respiratory Protection (The Engineering Control)
Eyes: Safety glasses with side shields are the minimum, but unvented chemical splash goggles are required if handling fine powder that behaves like smoke.
Body: A buttoned lab coat covering the knees.
The Causality: Synthetic fibers (100% polyester) can melt into skin if a fire occurs (often used with flammable solvents). Cotton blends are safer.
Operational Protocol: Step-by-Step Handling
This workflow minimizes exposure risk during the most critical phase: Transfer and Weighing .
Phase 1: Preparation
Static Control: Place an ionizing bar or anti-static gun near the balance. Organic powders are prone to static charge, which causes "jumping" and aerosolization.
Surface Protection: Line the fume hood work surface with a plastic-backed absorbent mat (absorbent side up) to capture invisible dust.
Phase 2: Weighing & Transfer
Tare First: Place the receiving vessel (flask/vial) on the balance and tare before opening the chemical container.
Open in Hood: Open the source container only inside the fume hood.
Spatial Transfer: Do not transfer powder over the floor. Keep the source and destination vessels within 6 inches of each other inside the hood.
Seal Immediately: Cap the receiving vessel immediately after addition. Do not leave it open while recording weights.
Phase 3: Solubilization (If applicable)
Solvent Addition: Add solvent slowly down the side of the flask to avoid "puffing" the powder.
Dissolution: Once dissolved, the inhalation risk drops, but the permeation risk (skin absorption) increases. Ensure outer gloves are fresh.
Emergency Response & Disposal
Spills (Solid Powder)
Do NOT Sweep: Sweeping generates dust.
Method: Cover the spill with a wet paper towel (dampened with water or PEG-400) to bind the powder.
Collection: Wipe up the damp powder and place it in a wide-mouth solid waste jar.
Decon: Wash the surface with 1% aqueous sodium bicarbonate (neutralizes the acid) followed by water.
Disposal Plan
Segregation: Classify as "Hazardous Organic Solid Waste."
Labeling: Clearly label as "Contains 2-Phenylmethoxyiminobutanoic acid - Irritant/Sensitizer."
Prohibition: Never dispose of this compound in sink drains or general trash.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and actions for handling this compound safely.
Caption: Operational workflow for handling 2-Phenylmethoxyiminobutanoic acid, emphasizing static control and spill response paths.
References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. United States Department of Labor. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
European Chemicals Agency (ECHA). (n.d.).[7] Guidance on the compilation of safety data sheets. (General guidance for organic acid handling). [Link]
American Chemical Society (ACS). (2017). Identifying and Evaluating Hazards in Research Laboratories. [Link]